3-(2-Methylquinolin-6-YL)propanoic acid
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Overview
Description
3-(2-Methylquinolin-6-YL)propanoic acid is an organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline ring system substituted with a methyl group at the 2-position and a propanoic acid moiety at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Methylquinolin-6-YL)propanoic acid typically involves the following steps:
Formation of the Quinoline Ring: The quinoline ring can be synthesized through various methods, such as the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent like nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position of the quinoline ring using Friedel-Crafts alkylation with methyl chloride and a Lewis acid catalyst like aluminum chloride.
Attachment of the Propanoic Acid Moiety: The propanoic acid group can be attached through a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the quinoline is coupled with a propanoic acid derivative in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and cost-effectiveness. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-Methylquinolin-6-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the quinoline ring can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Various electrophiles in the presence of a Lewis acid catalyst
Major Products Formed
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Substituted quinoline derivatives
Scientific Research Applications
3-(2-Methylquinolin-6-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Quinoline derivatives are known for their therapeutic potential, and this compound is investigated for its potential use in drug development.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(2-Methylquinolin-6-YL)propanoic acid involves its interaction with various molecular targets and pathways. The quinoline ring system can intercalate with DNA, inhibiting DNA replication and transcription. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Methylquinoline: Lacks the propanoic acid moiety.
3-(4-Hydroxy-2-methylquinolin-3-yl)propanoic acid: Contains a hydroxy group at the 4-position.
2-Amino-3-(2-methylquinolin-6-yl)propanoic acid: Contains an amino group at the 2-position.
Uniqueness
3-(2-Methylquinolin-6-YL)propanoic acid is unique due to the presence of both the methyl group at the 2-position and the propanoic acid moiety at the 3-position. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
Molecular Formula |
C13H13NO2 |
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Molecular Weight |
215.25 g/mol |
IUPAC Name |
3-(2-methylquinolin-6-yl)propanoic acid |
InChI |
InChI=1S/C13H13NO2/c1-9-2-5-11-8-10(4-7-13(15)16)3-6-12(11)14-9/h2-3,5-6,8H,4,7H2,1H3,(H,15,16) |
InChI Key |
LURYMRBYPPRURF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C=C1)C=C(C=C2)CCC(=O)O |
Origin of Product |
United States |
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